2-Butyloctanal

Description

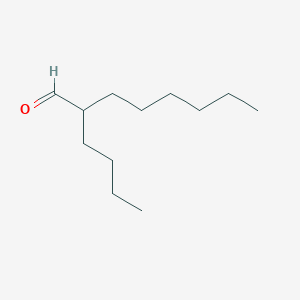

Structure

3D Structure

Properties

CAS No. |

88015-70-7 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2-butyloctanal |

InChI |

InChI=1S/C12H24O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

KZWGHUQXRUISMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyloctanal

Direct Synthesis Pathways

Direct synthesis pathways to 2-Butyloctanal involve a few key chemical transformations. These include the oxidation of 2-Butyl-1-octanol (B151752), aldol (B89426) condensation routes to create essential olefinic precursors, and its appearance as a transient species in Guerbet coupling reactions.

2-Butyl-1-octanol, a primary alcohol, is readily oxidized to form its corresponding aldehyde, 2-Butyloctanal. atamanchemicals.com This transformation is a standard reaction in organic chemistry. The reactivity of 2-Butyl-1-octanol towards oxidation is a key characteristic, allowing for its conversion to the aldehyde or, with further oxidation, to 2-butyloctanoic acid. atamanchemicals.com

A common strategy for synthesizing 2-Butyloctanal involves the initial formation of an unsaturated aldehyde precursor, 2-butyl-2-octenal, through an aldol condensation reaction. This precursor is then hydrogenated to yield the target saturated aldehyde.

The self-condensation of n-hexanal is a well-established method for producing 2-butyl-2-octenal. researchgate.netmdpi.com This reaction can be induced thermally or catalyzed by acids or bases. mdpi.comcolorado.edu In this process, two molecules of n-hexanal react to form the C12 unsaturated aldehyde, which serves as a direct precursor to 2-Butyloctanal. confis.czgoogle.com The reaction proceeds by the elimination of a water molecule. confis.cz

Various catalysts can be employed to facilitate the aldol condensation of n-hexanal. Barium hydroxide (B78521) (Ba(OH)₂) is a notable catalyst for this reaction. google.com The use of barium hydroxide in an aqueous solution, followed by heating, effectively promotes the conversion of n-hexanal to 2-butyl-2-octenal. google.com Other catalytic systems, such as those involving alkali metal compounds on supports like silica, have also been explored for the vapor-phase aldol condensation of aldehydes. google.com The choice of catalyst and reaction conditions, including temperature, can influence the reaction's activity and selectivity. google.com The mechanism in the presence of a base like barium hydroxide typically involves the formation of a carbanion from one aldehyde molecule, which then attacks the carbonyl group of a second aldehyde molecule. researchgate.net

Table 1: Catalytic Systems for Aldol Condensation

| Catalyst System | Reactant | Product | Conditions |

|---|---|---|---|

| Barium Hydroxide (Ba(OH)₂) | n-Hexanal | 2-Butyl-2-octenal | Aqueous solution, reflux google.com |

| Basic Alkali Metal on Silica | Straight-chain aldehydes (e.g., hexanal) | Unsaturated aldehydes (e.g., 2-butyl-2-octenal) | Vapor phase, >175°C google.com |

Aldol Condensation Routes to Olefinic Precursors of 2-Butyloctanal

Conversion of n-Hexanal to 2-Butyl-2-octenal

Advanced and Emerging Synthetic Techniques

Research into the synthesis of 2-Butyloctanal and its precursors continues to evolve, with a focus on improving efficiency and exploring novel catalytic systems. While specific advanced techniques solely for 2-Butyloctanal are not extensively detailed in the provided context, the broader field of organic synthesis points towards potential future directions. These could include the development of more selective and sustainable catalysts for the oxidation of 2-butyl-1-octanol or for the direct, one-pot conversion of n-hexanal to 2-butyloctanal.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Butyloctanal |

| 2-Butyl-1-octanol |

| 2-butyloctanoic acid |

| n-Hexanal |

| 2-Butyl-2-octenal |

| Barium hydroxide |

| 2-ethylhexanal |

| 1-butanol |

| 2-ethylhexanol |

| hexanol |

| 2-butyloctanol |

| ethanol (B145695) |

| butanol |

| acetaldehyde |

| crotonaldehyde |

| n-propanal |

| butanal |

| 2-ethyl hex-2-enal |

| 2-butyl oct-2-enal |

| 2-ethyl hexanol |

| 2-butyl octanol |

| 2-ethyl hexanal (B45976) |

| 2-butyl octanal |

| 2-methyl-2-pentenal |

| 3-hydroxy-2-methylpentanal |

| 2,4-dimethyl-2,4-heptadienal |

| propanal |

| 2-hexyl-2-decenal |

| 2-octyl-2-dodecenal |

| octanal |

| decanal |

| 2-hexoxy intermediate |

| 1-hexanol |

| hexane |

| 5-methly-undecane |

| 2-ethylbutanol |

| 2-ethylhexanol |

| 2-butyloctanol |

| butyraldehyde |

| octanal |

| 2-ethylbutanal |

| 2-ethylhexanal |

| 2-butenal |

| 2-hexenal |

| 2-ethyl-2-butenal |

| 2-octenal |

| 2-ethyl-2-hexenal |

| 2-decenal |

| decanal |

| 2-butyl-2-octenal |

| 2-butyloctanal |

| 2-octyldodecanol |

| decyl aldehyde |

| 2-methylbutanol |

| 2-octyldodecanol |

| 2-methyloctanol |

| 2-phenylethanol |

| 2-benzyloctanol |

| 2-cyclopentyldodecanol |

| 2-cyclohexylphentanol |

| 2-methylcyclohexylheptanol |

| 2-benzylpentanol |

| 2-butyl-1-octyl-methacrylate |

| 3,5,5-trimethyl-1-hexyl methacrylate |

| 1-pentylhexylamine |

| 3-(acetylthio)-2-butyloctanal |

| thioacetic acid |

| 2-alkylalk-2-enals |

| 3-(acetylthio)-2-alkyl alkanals |

| 2-alkenals |

| 2-alkyl furans |

| methyl ketones |

| n-pentanol |

| isobutanol |

| methanol |

| 1-octene |

| 5-(Bromomethyl)-undecane |

| alkyl triazole glycosides |

| trans-2-hexenal |

| p-cymene |

| 2-hexylhexanal |

| 2-butyl-octanal |

| acetone |

| benzaldehyde |

| chalcones |

| isoxazolines |

| acrylate |

| methyl-3,3-dimethylbutanoate |

| 2-tert-butylphenol |

| 4-tert-butylphenol |

| tert-butanol |

| phenol |

| 2-butyl-1-octanal |

| 2-butyl-2-octenal |

| palladium |

| sodium borohydride (B1222165) |

| 2-butyl-1-octanols |

| 2-butyl-2-octenals |

Catalytic Strategies for Aldehyde Generation

The generation of 2-butyloctanal is predominantly achieved through two main catalytic routes: the Guerbet reaction involving alcohol condensation and the hydroformylation of olefins. The Guerbet reaction of hexanol can lead to the formation of 2-butyloctanol, which can then be oxidized to 2-butyloctanal. atamanchemicals.comresearchgate.net A more direct approach is the hydroformylation of 1-heptene (B165124) or other C7 olefins. atamanchemicals.com This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene. numberanalytics.com

Rhodium-based catalysts are commonly employed for hydroformylation, often in conjunction with phosphine (B1218219) ligands. numberanalytics.com The choice of ligand is critical for controlling the regioselectivity of the reaction, favoring the formation of the branched aldehyde, 2-butyloctanal, over its linear isomer, nonanal. Palladium catalysts have also been explored for this transformation. atamanchemicals.com

Another catalytic strategy involves the tandem hydroformylation/aldol condensation of shorter-chain alkenes like 1-pentene (B89616). In this process, 1-pentene is first hydroformylated to hexanal, which then undergoes an aldol condensation to form 2-butyloctenal. Subsequent hydrogenation of the carbon-carbon double bond yields 2-butyloctanal. d-nb.inforsc.org

| Catalytic Method | Precursor(s) | Key Catalyst/Reagent | Product(s) | Reference |

| Guerbet Reaction & Oxidation | Hexanol | Dehydrogenation catalyst (e.g., Copper on Aerosil), then an oxidizing agent. | 2-Butyloctanal | google.com |

| Hydroformylation | 1-Heptene | Rhodium complex with phosphine ligands | 2-Butyloctanal, Nonanal | numberanalytics.com |

| Tandem Hydroformylation/Aldol Condensation/Hydrogenation | 1-Pentene | Rhodium/sulfoXantphos, NaOH, Hydrogen | 2-Butyloctanal | d-nb.info |

Photocatalytic Approaches in Aldehyde Synthesis

Photocatalysis offers a promising green alternative to traditional thermal methods for aldehyde synthesis by using light to drive chemical reactions. While specific research on the direct photocatalytic synthesis of 2-butyloctanal is not extensively documented, the underlying principles are applicable. Photocatalytic methods have been developed for the hydroacylation of alkenes using acyl radicals generated directly from aldehydes under UV light, a process facilitated by a dual photocatalytic system involving iron(III) chloride and 9,10-diphenylanthracene (B110198) (DPA). acs.orgresearchgate.net This demonstrates the potential for light-driven C-H activation and C-C bond formation relevant to aldehyde synthesis.

Furthermore, photocatalytic systems using organic dyes can generate acyl radicals from various carbonyl derivatives, which can then react with alkenes. beilstein-journals.org The selective oxidation of alcohols to aldehydes using photocatalysts like graphite-like carbon nitride has also been demonstrated, which could be applied to the oxidation of 2-butyloctanol to 2-butyloctanal. rsc.orgsioc-journal.cn These emerging photocatalytic strategies could lead to more sustainable and efficient routes for the production of 2-butyloctanal.

Microwave-Assisted Synthetic Enhancements for Aldehyde Precursors

Microwave irradiation has been shown to significantly accelerate organic reactions, leading to shorter reaction times and often improved yields. eurjchem.com While direct microwave-assisted synthesis of 2-butyloctanal is not widely reported, this technology can be applied to enhance the synthesis of its precursors. For example, the conversion of aldehydes to other functional groups, a common step in multi-step syntheses, can be efficiently carried out using microwave assistance. mdpi.comscirp.org

Microwave-assisted methods have been successfully employed in various aldehyde-related reactions, such as the Cannizzaro reaction of aldehydes to form alcohols and carboxylic acids, and aldol condensations. researchgate.netrsc.org The synthesis of imidazole-4-carbaldehyde derivatives has also been achieved using microwave irradiation. scilit.com These examples highlight the potential of microwave technology to expedite the synthesis of intermediates and precursors required for the production of 2-butyloctanal.

Green Chemistry Principles in 2-Butyloctanal Synthesis

The application of green chemistry principles is becoming increasingly important in the chemical industry to develop more sustainable and environmentally friendly processes.

Several strategies are being explored to minimize the environmental impact of 2-butyloctanal production. atamanchemicals.com One approach is the use of renewable feedstocks, which can be transformed into the necessary precursors through chemo-enzymatic cascades. rsc.org Another key area is the replacement of hazardous solvents with more environmentally benign alternatives, such as water. pnas.orgmdpi.com The development of multiphase catalytic systems, where the catalyst is immobilized in a separate phase, allows for easy separation and recycling, reducing waste and cost. d-nb.info Process intensification, for instance through the use of continuous flow reactors, can also lead to a smaller environmental footprint. rsc.org

| Green Chemistry Principle | Application in 2-Butyloctanal Synthesis | Benefit | Reference |

| Catalysis | Use of selective catalysts in hydroformylation. | Higher yield of desired product, less waste. | atamanchemicals.comnumberanalytics.com |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Reduced waste generation. | acs.orgpnas.org |

| Use of Renewable Feedstocks | Deriving precursors from biomass. | Reduced reliance on fossil fuels. | rsc.org |

| Safer Solvents | Use of water or solvent-free conditions. | Reduced use of volatile organic compounds. | pnas.orgmdpi.com |

| Catalyst Recycling | Immobilization of catalysts for easy separation and reuse. | Lower catalyst consumption and waste. | d-nb.infonih.gov |

Catalysis for Enhanced Efficiency and Selectivity

Stereoselective Synthesis and Chiral Control in 2-Butyloctanal Production

2-Butyloctanal contains a stereocenter, meaning it exists as a pair of enantiomers. The control of stereochemistry during its synthesis is a significant challenge and an important area of research, as different stereoisomers can have distinct properties. numberanalytics.comrsc.org

The primary strategy for achieving stereoselectivity in the synthesis of 2-butyloctanal is through asymmetric catalysis. rsc.org This involves using a chiral catalyst to influence the formation of one enantiomer over the other. In the context of hydroformylation, this is typically achieved by using a transition metal complex, such as rhodium, with a chiral ligand. numberanalytics.com The chiral ligand creates a specific three-dimensional environment that directs the approach of the reactants, leading to a preferred stereochemical outcome.

Other stereoselective methods that could be conceptually applied include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the reaction, and organocatalysis, which uses small chiral organic molecules as catalysts. numberanalytics.com While the stereoselective synthesis of complex molecules is well-established, achieving high enantioselectivity specifically for 2-butyloctanal remains an active field of investigation. nih.govmdpi.com The development of new and more effective chiral catalysts is key to advancing the production of enantiomerically pure 2-butyloctanal. researchgate.netnih.gov

Synthesis of Racemic 2-Butyloctanal

The industrial production of racemic 2-butyloctanal is primarily achieved through a two-step process involving the aldol condensation of a shorter-chain aldehyde, followed by a selective hydrogenation step.

The process for producing 2-butyloctanal typically starts with the aldol condensation of hexanal. google.comgoogle.com In this reaction, two molecules of hexanal react in the presence of a catalyst, often a base like aqueous sodium hydroxide, to form 2-butyloct-2-enal (B227514), an α,β-unsaturated aldehyde. google.commagritek.comamherst.edu This condensation is a carbon-carbon bond-forming reaction that creates the basic twelve-carbon skeleton of the target molecule. magritek.com

The subsequent step is the selective hydrogenation of the carbon-carbon double bond in 2-butyloct-2-enal to yield the saturated aldehyde, 2-butyloctanal. google.comgoogle.com This requires a catalyst that preferentially reduces the alkene functional group without affecting the aldehyde group. Palladium-based catalysts are often employed for this purpose. google.comgoogle.com The reaction scheme is illustrated below:

Step 1: Aldol Condensation of Hexanal 2 x Hexanal → 2-Butyl-2-octenal + H₂O

Step 2: Selective Hydrogenation 2-Butyl-2-octenal + H₂ → 2-Butyloctanal

A patent describes a process where 2-butyloctenal is hydrogenated over a base-doped palladium catalyst at elevated temperature and pressure (e.g., 90°C and 55 bar) to produce 2-butyloctanal. google.com

Enzymatic Biotransformations for Aldehyde Chirality Control

Enzymatic methods provide a highly selective alternative to chemical synthesis for controlling the chirality of molecules. In the context of aldehydes like 2-butyloctanal, enzymes, particularly alcohol dehydrogenases (ADHs), can be used for the stereoselective reduction of the aldehyde group to a primary alcohol, which can be a valuable chiral building block.

Whole-Cell Catalysts in Aldehyde Reductions to Alcohols

Whole-cell biocatalysis is an advantageous approach for performing reductions of aldehydes to alcohols. scialert.netnih.gov Using whole microorganisms as catalysts avoids the need for costly and time-consuming enzyme purification. nih.govmdpi.com Furthermore, whole cells contain the necessary cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and possess their own systems for cofactor regeneration, which is essential for the economic feasibility of the process. nih.govmdpi.comresearchgate.net

A variety of microorganisms, including bacteria and yeasts, have been identified to possess alcohol dehydrogenases capable of reducing a broad range of aldehydes to their corresponding alcohols. scialert.netmdpi.comnih.gov For instance, strains of Bacillus cereus, Yokenella sp., and genetically engineered Escherichia coli have been shown to be effective biocatalysts for the reduction of various aldehydes. mdpi.comresearchgate.netasm.org While the specific reduction of 2-butyloctanal is not extensively documented, the known broad substrate specificity of many microbial ADHs suggests their potential applicability. nih.govnih.gov

The general scheme for the whole-cell catalyzed reduction of 2-butyloctanal is as follows:

2-Butyloctanal + NAD(P)H + H⁺ ⇌ 2-Butyl-1-octanol + NAD(P)⁺

To drive the reaction towards the alcohol product, a co-substrate such as glucose or glycerol (B35011) is often added to the reaction mixture. The metabolism of this co-substrate by the cell regenerates the reduced cofactor NAD(P)H. mdpi.com

Table 1: Examples of Whole-Cell Biocatalysts for Aldehyde Reduction

| Microorganism | Substrate Example(s) | Product(s) | Key Features |

| Yokenella sp. WZY002 | Benzaldehyde, Crotonaldehyde | Benzyl alcohol, Crotyl alcohol | Chemoselectively reduces C=O bond of allylic aldehydes. asm.org |

| Bacillus cereus TQ-2 | Various ketones and aldehydes | Corresponding alcohols | High activity over a broad pH range (5.0-9.0); enhanced by glycerol as a co-substrate. mdpi.com |

| Clostridium saccharoperbutylacetonicum N1-4 | Butanal, Pentanal | Butanol, Pentanol | Demonstrates the biotransformation of aliphatic aldehydes. scialert.net |

| Engineered E. coli | Cinnamaldehyde | Cinnamyl alcohol | Overexpression of ADH and glucose dehydrogenase for efficient cofactor regeneration. researchgate.net |

Characterization of Enzyme Activity in Biotransformations

To assess the effectiveness of a particular whole-cell catalyst or an isolated alcohol dehydrogenase for the reduction of 2-butyloctanal, a thorough characterization of the enzyme's activity is necessary. This involves several key experimental determinations.

The standard method for assaying ADH activity is spectrophotometric. nih.govnih.govinternationalscholarsjournals.com The activity is measured by monitoring the change in absorbance at 340 nm, which corresponds to the consumption of the cofactor NAD(P)H during the reduction of the aldehyde or its formation during the oxidation of the alcohol. nih.govnih.gov

Key parameters determined during characterization include:

Substrate Specificity: The enzyme's activity is tested against a range of different aldehydes and alcohols to determine its substrate scope. For example, an ADH from Leifsonia sp. S749 showed strong activity towards medium-chain normal alkyl aldehydes (C5 to C8). nih.gov

Optimal pH and Temperature: The enzyme's activity is measured across a range of pH values and temperatures to find the conditions under which it is most active and stable. For instance, the ADH from Thermotoga lettingae TMO showed an optimal pH of 6.0 for butylaldehyde reduction and an optimal temperature of 80°C for the reverse reaction. internationalscholarsjournals.com

Kinetic Parameters: The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined. Kₘ indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ and is a measure of the enzyme's affinity for the substrate. A lower Kₘ value suggests a higher affinity. asm.orgredalyc.org The catalytic efficiency (k꜀ₐₜ/Kₘ) is often calculated to compare the enzyme's effectiveness on different substrates. asm.org

Cofactor Dependence: The enzyme's preference for NADH or NADPH as the electron donor is established. nih.gov

Effect of Metal Ions and Solvents: The influence of different metal ions and organic solvents on the enzyme's activity and stability is also investigated, which is important for process optimization. asm.orginternationalscholarsjournals.com

Table 2: Typical Kinetic Parameters for Alcohol Dehydrogenases

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ or Relative Activity | Cofactor |

| Yokenella sp. YsADH | Benzaldehyde | 0.09 ± 0.01 | 427 U/mg | NADPH |

| Yokenella sp. YsADH | Crotonaldehyde | 0.13 ± 0.01 | 399 U/mg | NADPH |

| Thermoplasma acidophilum Ta1316 ADH | Acetaldehyde | 3.97 | 0.56 mM/s | NADH |

| Leifsonia sp. LSADH | n-Hexyl aldehyde | Not specified | 1029% (relative to Phenyl trifluoromethyl ketone) | NADH |

Chemical Reactivity and Derivatization of 2 Butyloctanal

Fundamental Reaction Pathways of 2-Butyloctanal

The core reactivity of 2-Butyloctanal centers on the aldehyde moiety, which is susceptible to both reductive and oxidative transformations, as well as additions by nucleophiles.

Reduction to 2-Butyl-1-octanol (B151752)

One of the most significant transformations of 2-Butyloctanal is its reduction to the corresponding primary alcohol, 2-Butyl-1-octanol. atamanchemicals.com This conversion is a cornerstone in the production of Guerbet alcohols, which find extensive use as emollients, solvents, and viscosity agents in various industries. atamanchemicals.com The reduction can be efficiently achieved through several methods, primarily involving hydride-based reducing agents or catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a widely employed reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. vaia.combyjus.com In the case of 2-Butyloctanal, NaBH₄ provides a convenient and effective method for its reduction to 2-Butyl-1-octanol. atamanchemicals.comsmolecule.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial step results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. libretexts.org

The general mechanism for the reduction of an aldehyde with sodium borohydride is as follows:

Nucleophilic Attack: The hydride ion from NaBH₄ attacks the carbonyl carbon.

Intermediate Formation: The pi electrons of the carbonyl double bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: An acid or protic solvent is added to protonate the alkoxide, yielding the alcohol. libretexts.org

This method is highly valued in laboratory and industrial settings for its selectivity, as NaBH₄ typically does not reduce more stable functional groups like esters or carboxylic acids under standard conditions. vaia.com

Catalytic hydrogenation represents another robust method for the reduction of 2-Butyloctanal. atamanchemicals.com This process involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. atamanchemicals.com Commonly used catalysts for this transformation include palladium (Pd) and platinum (Pt). atamanchemicals.com

The hydrogenation of an unsaturated aldehyde can be a multi-step process. For instance, the precursor to 2-Butyloctanal, 2-butyl oct-2-enal, can be selectively hydrogenated to form 2-Butyloctanal by using a catalyst like palladium that preferentially reduces the carbon-carbon double bond without affecting the carbonyl group. google.com Subsequent hydrogenation, often under different conditions or with a different catalyst such as copper or a platinum group metal, can then reduce the aldehyde to the saturated alcohol, 2-Butyl-1-octanol. google.com The temperature for the second hydrogenation step is often lower than that used for the initial aldol (B89426) condensation. google.com

| Reduction Method | Reagent/Catalyst | Product | Key Features |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 2-Butyl-1-octanol | Selective for aldehydes and ketones. vaia.comsmolecule.comvaia.com |

| Catalytic Hydrogenation | H₂ / Palladium or Platinum | 2-Butyl-1-octanol | Can be a multi-step process from the unsaturated aldehyde precursor. atamanchemicals.comgoogle.com |

Hydride-Based Reducing Agents (e.g., Sodium Borohydride)

Oxidation to Carboxylic Acids (e.g., 2-Butyloctanoic Acid)

The aldehyde functional group of 2-Butyloctanal is also susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2-Butyloctanoic acid. atamanchemicals.com This transformation is a key step in the synthesis of Guerbet acids. google.com

The oxidation can be carried out using oxygen or oxygen-containing gas mixtures in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521). google.com The reaction is typically conducted at temperatures ranging from 0 to 80 °C. google.com For example, treating 2-Butyloctanal with potassium hydroxide and oxygen can yield 2-Butyloctanoic acid with high conversion and selectivity. google.com

| Oxidation Reaction | Reagents | Product | Conditions |

| Oxidation of 2-Butyloctanal | Oxygen, Basic Catalyst (e.g., KOH) | 2-Butyloctanoic Acid | 0-80 °C google.com |

Nucleophilic Addition Reactions of the Aldehyde Moiety

The electrophilic nature of the carbonyl carbon in 2-Butyloctanal makes it a prime target for nucleophilic attack. libretexts.org This class of reactions is fundamental to the formation of many derivatives. In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate. libretexts.orgunacademy.com This intermediate is then typically protonated to yield the final product. libretexts.org

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and the presence of only one electron-donating alkyl group. libretexts.org These reactions can be promoted by either basic or acidic conditions. libretexts.org

Base-Promoted Addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Acid-Catalyzed Addition: The carbonyl oxygen is first protonated by an acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile. libretexts.org

An example of a nucleophilic addition reaction is the formation of cyanohydrins, where a cyanide ion attacks the carbonyl carbon. libretexts.org

Advanced Derivatization and Functionalization of 2-Butyloctanal

Beyond the fundamental reactions, 2-Butyloctanal can be utilized in more complex synthetic pathways to create a diverse range of functionalized molecules. The term "derivatization" in this context refers to the transformation of 2-Butyloctanal into a new compound with different chemical properties and functionalities. While specific, detailed research findings on advanced derivatization of 2-Butyloctanal itself are not extensively documented in the provided search results, the fundamental reactivity of the aldehyde group allows for a wide array of potential transformations. These can include the formation of imines, acetals, and other more complex structures through reactions with amines, alcohols, and other nucleophiles. These derivatization reactions are crucial for creating molecules with specific properties for various applications.

Synthesis of 3-(Acetylthio)-2-butyloctanal Derivatives

A notable derivatization of 2-butyloctanal involves the synthesis of sulfur-containing compounds, specifically 3-(acetylthio)-2-butyloctanal. imreblank.chimreblank.ch This transformation is part of a broader synthesis of various 3-acetylthio-2-alkyl alkanals, which are studied for their unique sensory properties. imreblank.ch The synthesis begins with an aldol-type condensation of a primary aldehyde to produce a 2-alkyl-α,β-unsaturated aldehyde, in this case, 2-butyloct-2-enal (B227514). imreblank.ch This intermediate then undergoes further reaction to yield the target acetylthio derivative. imreblank.ch

The core reaction for creating 3-(acetylthio)-2-butyloctanal is the Michael addition of thioacetic acid to its unsaturated precursor, 2-butyloct-2-enal. imreblank.ch This conjugate addition is regioselective; as thioacetate (B1230152) is a soft nucleophile, the addition occurs exclusively at the β-position of the α,β-unsaturated aldehyde. imreblank.ch

The reaction is conducted under alkaline conditions, often using piperidine (B6355638) as a catalyst. imreblank.chimreblank.ch Thioacetic acid is added dropwise to the alkenal at a controlled temperature of 10 °C, and the mixture is then stirred for an extended period, such as 18 hours, at room temperature to ensure the reaction completes. imreblank.chimreblank.ch The result is the formation of 3-(acetylthio)-2-butyloctanal as a mixture of syn and anti diastereomers. imreblank.ch This method has been successfully applied to a series of 2-alkylalk-2-enals to produce their corresponding 3-(acetylthio) derivatives. imreblank.ch

Table 1: Synthesis of 3-(Acetylthio)-2-alkyl Alkanals via Michael Addition

| Starting Alkenal | Reagent | Catalyst | Product |

|---|---|---|---|

| 2-Alkyl-α,β-unsaturated aldehydes | Thioacetic Acid | Piperidine | 3-(Acetylthio)-2-alkyl alkanals |

This table illustrates the general reaction scheme for the synthesis of 3-(acetylthio)-2-alkyl alkanals, with a specific example for 2-butyloctanal, based on findings from referenced studies. imreblank.chimreblank.ch

To efficiently prepare a series of different 3-acetylthio-2-alkyl alkanals, parallel synthesis techniques have been employed. imreblank.chimreblank.ch Parallel synthesis allows for the simultaneous creation of numerous individual compounds, which significantly accelerates the process of discovery and optimization. nih.govbioduro.com

For the synthesis of these sulfur-containing odorants, a dedicated apparatus like the Quest 205 from Argonaut Technologies was utilized. imreblank.ch This instrument enables multiple reactions to be run in parallel in separate reactors. imreblank.ch This approach combines the synthesis with online work-up procedures, such as liquid-liquid extraction and solvent evaporation, all within a single instrument, streamlining the entire process from reaction to sample collection. imreblank.ch This methodology is highly effective for creating focused libraries of compounds for screening and lead optimization. chimia.ch

Michael Addition Reactions with Thioacetic Acid

Role as a Precursor in Complex Chemical Architectures

2-Butyloctanal, and its closely related alcohol form 2-butyl-1-octanol, serve as important intermediates in the synthesis of more complex molecules with industrial applications. atamanchemicals.comgoogle.com The aldehyde can be produced by the oxidation of the primary alcohol, 2-butyl-1-octanol. atamanchemicals.com Conversely, the hydrogenation of 2-butyloctanal yields the corresponding alcohol. google.com This interchangeability makes it a key building block in various chemical manufacturing processes.

The related compound, 2-butyl-1-octanol, is a documented precursor in the synthesis of alkyl triazole glycosides (ATGs), which represent a novel class of bio-related surfactants. atamanchemicals.comglobalchemmall.com The synthesis pathway involves using 2-butyl-1-octanol to produce 5-(Bromomethyl)-undecane, which then serves as a key reagent in the preparation of these specialized glycosides. atamanchemicals.comglobalchemmall.com

2-Butyloctanal and its alcohol derivative are foundational to the production of various surfactants and plasticizers. atamanchemicals.comlookchem.comontosight.ai

Surfactants : The alcohol form, 2-butyl-1-octanol, is reacted with sulfur trioxide and then neutralized with sodium hydroxide to produce sodium 2-butyloctyl sulfate (B86663), an anionic surfactant used in personal care and cleaning products. ontosight.ai It also serves as a starting material for branched primary alcohol alkoxylate surfactants and as a general base for surfactants used in detergents. atamanchemicals.comgoogle.com The biodegradability of these branched surfactants has been a subject of study. nih.gov

Plasticizers : Both the aldehyde and alcohol forms are implicated in plasticizer synthesis. A U.S. patent describes an aldol reaction process that results in a C12 enal, identified as almost entirely 2-butyloctanal, which can then be hydrogenated to the corresponding plasticizer alcohols. google.com More broadly, 2-butyl-1-octanol is widely cited as an intermediate in the manufacturing of plasticizers. atamanchemicals.comlookchem.comatamanchemicals.com Esters created from the reaction of 2-butyl-1-octanol with carboxylic acids, such as phthalic anhydride, are used as plasticizers in paints and coatings. google.com

Table 2: Applications of 2-Butyloctanal and its Derivatives

| Precursor | Derived Product/Class | Application |

|---|---|---|

| 2-Butyloctanal | 3-(Acetylthio)-2-butyloctanal | Synthesis of novel odorants |

| 2-Butyl-1-octanol | Alkyl Triazole Glycosides (ATGs) | Bio-related surfactants |

| 2-Butyl-1-octanol | Sodium 2-butyloctyl sulfate | Anionic surfactant for detergents |

This table summarizes the role of 2-butyloctanal and its alcohol form as precursors for various complex chemical products. imreblank.chatamanchemicals.comgoogle.comontosight.aigoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Butyloctanal |

| 2-Butyl-1-octanol |

| 3-(Acetylthio)-2-butyloctanal |

| 3-(Acetylthio)-2-alkyl alkanals |

| 3-(Acetylthio)-2-methylpentanal |

| 5-(Bromomethyl)-undecane |

| Alkyl Triazole Glycosides (ATGs) |

| (Z)-2-Butyloct-2-enal |

| (Z)-2-Pentylnon-2-enal |

| 2-Alkyl-α,β-unsaturated aldehyde |

| 2-Heptanethiol |

| (2R,3S)-3-Mercapto-2-methyl-1-pentanol |

| Phthalic anhydride |

| Piperidine |

| Salicylic acid |

| Sodium 2-butyloctyl sulfate |

| Succinic acid |

Advanced Analytical Methodologies for 2 Butyloctanal Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Butyloctanal. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. While specific NMR data for 2-Butyloctanal is not widely published, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds, such as its derivatives. imreblank.ch

For instance, in the analysis of related compounds like 3-(acetylthio)-2-butyloctanal, both ¹H NMR and ¹³C NMR spectra are utilized. imreblank.ch The ¹H NMR spectrum would be expected to show characteristic signals for the aldehydic proton (CHO) at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm. stfx.ca The protons on the carbon atoms adjacent to the carbonyl group and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the butyl and octyl chains would appear at specific, predictable regions of the spectrum, with their multiplicity (singlet, doublet, triplet, etc.) providing information about neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group in 2-Butyloctanal would produce a distinct signal in the highly deshielded region of the spectrum, often above 200 ppm. Other carbon atoms in the alkyl chains would resonate at higher fields. Purity can also be assessed by NMR, with some analyses of related aldehydes achieving purity levels greater than 95% as determined by this method. imreblank.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butyloctanal This table is predictive and based on general principles and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.6 | ~204 |

| Alpha-CH | ~2.4 | ~55 |

| Alkyl Chain Carbons | (Multiple signals) | (Multiple signals) |

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying components in a mixture. rsc.org

For 2-Butyloctanal (C₁₂H₂₄O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (184.32 g/mol ). The fragmentation pattern in the mass spectrum provides structural clues. Aldehydes typically undergo characteristic fragmentation pathways. miamioh.edu

Alpha-Cleavage: This is a primary fragmentation mode for aldehydes where the bond between the carbonyl carbon and an adjacent carbon is broken. For 2-Butyloctanal, this could result in the loss of a propyl radical (C₃H₇•) or a hexyl radical (C₆H₁₃•), leading to significant fragment ions. miamioh.edulibretexts.org

McLafferty Rearrangement: If the alkyl chains are sufficiently long, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, followed by cleavage, typically resulting in a neutral alkene and a charged enol. miamioh.edu

In the analysis of reaction mixtures containing 2-butyloctanal, GC-MS is used to help identify the various products formed. rsc.org The mass spectra of related compounds, such as 3-(acetylthio)-2-butyloctanal, show characteristic fragments that aid in their identification. imreblank.ch

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Butyloctanal This table is predictive and based on general fragmentation patterns for aliphatic aldehydes.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |

| 155 | [M-C₂H₅]⁺ | Loss of ethyl group |

| 141 | [M-C₃H₇]⁺ | Loss of propyl group (α-cleavage) |

| 99 | [M-C₆H₁₃]⁺ | Loss of hexyl group (α-cleavage) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. asccollegekolhar.innih.gov It involves a mobile phase carrying the mixture through a stationary phase, leading to the separation of components based on their differential partitioning between the two phases.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for the analysis of aldehydes like 2-Butyloctanal. lbtu.lv In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Components are separated based on their boiling points and interactions with the stationary phase. rsc.org

GC, often equipped with a Flame Ionization Detector (FID), is a standard method for quantifying 2-Butyloctanal and determining its purity. rsc.orgupm.edu.my By comparing the peak area of 2-Butyloctanal to that of an internal standard of known concentration, its exact amount in a sample can be calculated. rsc.org This method is used in monitoring chemical reactions, such as the Guerbet coupling process, where 2-butyloctanal is an intermediate product. rsc.org

Furthermore, GC is crucial for the analysis of isomers. imreblank.ch Technical grade 2-Butyloctanal is a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org Using a suitable chiral stationary phase, GC can separate these enantiomers, allowing for the determination of their relative proportions (enantiomeric excess). It is also effective in separating diastereomers, as demonstrated in the analysis of related compounds where diastereomeric ratios from 50:50 to 70:30 were measured. imreblank.ch

Table 3: Typical GC Parameters for Aldehyde Analysis This table provides an example of general GC conditions and is not specific to a single published method for 2-Butyloctanal.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., RTX-VMS, HP-5MS) | Provides high-resolution separation of volatile components. rsc.orgmdpi.com |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. upm.edu.mymdpi.com |

| Injector Temperature | ~250-260 °C | Ensures rapid volatilization of the sample. imreblank.ch |

| Oven Program | Temperature ramp (e.g., 40°C to 220°C) | Separates compounds based on boiling point differences. upm.edu.mymdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. rsc.org |

Purity Assessment Methodologies

Ensuring the purity of 2-Butyloctanal is essential for its intended applications. Purity assessment involves quantifying the main compound and identifying any impurities.

The most common and effective method for determining the purity of volatile compounds like 2-Butyloctanal is Gas Chromatography with Flame Ionization Detection (GC-FID). The principle of this method is that the area of a chromatographic peak is proportional to the amount of the corresponding compound. youtube.com To calculate the percent purity, the area of the 2-Butyloctanal peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100. youtube.com For high accuracy, this is often done using a reference standard. youtube.com Commercial grades of related compounds, such as 2-Butyloctanol, are often available at purities of 95% or greater. sigmaaldrich.comwur.nl

In addition to GC, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment. imreblank.ch Quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. This method is highly accurate and does not require a reference standard of the analyte itself. In the synthesis of related aldehydes, purity was often determined to be >95% by NMR. imreblank.ch

Table 4: Summary of Purity Assessment Techniques

| Methodology | Principle | Typical Application Notes |

|---|---|---|

| Gas Chromatography (GC-FID) | Separation by volatility and interaction with stationary phase, followed by detection. Peak area is proportional to concentration. | Considered a standard method for volatile organic compounds. Can achieve high precision and accuracy. |

| Quantitative NMR (qNMR) | Comparison of signal integrals of the analyte against a certified internal standard of known concentration. | Provides a direct measurement of molar concentration and purity without needing an identical analyte standard. imreblank.ch |

Biochemical and Biological Research Implications of 2 Butyloctanal

Endogenous Occurrence and Metabolic Pathways

Identification as a Metabolite in Diverse Biological Systems

While 2-Butyloctanal itself is a transient aldehyde, its direct precursor, the primary fatty alcohol 2-Butyl-1-octanol (B151752), has been identified as a naturally occurring compound in a variety of biological systems. nmppdb.com.ngnih.gov It has been reported in plant species such as Vitis vinifera (grapevine) and Solanum lycopersicum (tomato), as well as in animals like Bos taurus (cattle). nmppdb.com.ngnih.gov

In metabolic pathways, primary alcohols like 2-Butyl-1-octanol are readily oxidized to form their corresponding aldehydes. atamanchemicals.com Therefore, the presence of 2-Butyl-1-octanol strongly implies the existence of 2-Butyloctanal as an intermediate metabolite in these organisms. This alcohol-aldehyde equilibrium is a fundamental part of many biological processes, including fatty acid metabolism and lipid transport. foodb.ca

Table 1: Documented Occurrence of 2-Butyl-1-octanol (Precursor to 2-Butyloctanal)

| Biological System | Species | Common Name |

|---|---|---|

| Plant | Vitis vinifera | Grapevine |

| Plant | Solanum lycopersicum | Tomato |

Data sourced from PubChem and NMPPDB. nmppdb.com.ngnih.gov

Role in Cancer Metabolism Studies

Research has noted 2-Butyl-1-octanol as a metabolite observed in the context of cancer metabolism. nmppdb.com.ngnih.govchemicalbook.comatamanchemicals.com As a primary alcohol, 2-Butyl-1-octanol can be oxidized to 2-Butyloctanal. atamanchemicals.com This metabolic conversion is significant because aldehydes are reactive compounds that can influence cellular processes. The role of 2-Butyloctanal in cancer metabolism is intrinsically linked to its precursor alcohol, and it is considered a human metabolite. nih.govatamanchemicals.com The presence and concentration of such metabolites may provide insights into the altered metabolic pathways characteristic of cancer cells, which often reprogram their energy metabolism to support rapid growth and proliferation.

Presence in Respiratory Epithelial Lining Fluid and Association with Oxidative Stress

The respiratory tract is constantly exposed to oxidants from both internal (e.g., inflammation) and external (e.g., air pollution) sources. This can lead to a condition of oxidative stress, where reactive oxygen species (ROS) attack cellular components, particularly lipids in the cell membranes of the airway. ersnet.org This process, known as lipid peroxidation, generates a variety of volatile organic compounds (VOCs), including aldehydes. nih.govowlstonemedical.com

Studies have identified various aldehydes, such as hexanal (B45976) and nonanal, in the epithelial lining fluid (ELF) and exhaled breath condensate (EBC) as biomarkers of oxidative stress. archbronconeumol.orgatsjournals.orghealtheffects.orgatsjournals.org Increased levels of these aldehydes are found in individuals with inflammatory lung conditions like Chronic Obstructive Pulmonary Disease (COPD) and after exposure to pollutants like ozone. nih.govarchbronconeumol.orgatsjournals.org Although 2-Butyloctanal is not always specifically singled out in broad-spectrum VOC analyses, as a branched-chain aldehyde, its formation is consistent with the known mechanisms of lipid peroxidation. The analysis of VOCs, including aldehydes, in exhaled breath is a non-invasive method for monitoring oxidative stress and inflammation in the lungs. archbronconeumol.orgfrontiersin.orgplos.org

Biotransformation and Biodegradation Studies Involving 2-Butyloctanal Precursors/Products

Enzymatic Hydrolysis of 2-Butyloctyl Sulfate (B86663) to 2-Butyl-1-octanol

The biodegradation of branched-chain alkyl sulfate surfactants is an important area of environmental research. 2-Butyloctyl sulfate can be broken down by microorganisms that produce specific enzymes called alkylsulfatases. These enzymes catalyze the hydrolysis of the sulfate ester bond, releasing the corresponding alcohol, 2-Butyl-1-octanol, and an inorganic sulfate ion. acs.org

Studies have identified bacteria, particularly from the Pseudomonas genus, that are capable of this biotransformation. These bacteria can produce novel alkylsulfatase enzymes that are specifically active on branched surfactants like 2-butyloctyl sulfate. This enzymatic action is the initial and critical step in the complete biodegradation of the surfactant, as it converts the molecule into the more readily metabolized 2-Butyl-1-octanol, which is the direct precursor to 2-Butyloctanal.

Table 2: Bacterial Enzymes in the Hydrolysis of 2-Butyloctyl Sulfate

| Bacterial Genus | Enzyme Type | Substrate | Product |

|---|---|---|---|

| Pseudomonas sp. | Alkylsulfatase | 2-Butyloctyl sulfate | 2-Butyl-1-octanol |

Intermediate in Anaerobic Degradation of Environmental Pollutants (e.g., Nonylphenol)

Nonylphenol (NP) is a persistent environmental pollutant derived from the breakdown of nonylphenol ethoxylate surfactants. aloki.hu Its degradation can occur under both aerobic and anaerobic conditions. mdpi.com While the primary anaerobic degradation pathways of nonylphenol ethoxylates involve the shortening of the ethoxylate chain, leading to the formation of NP, the subsequent breakdown of the nonylphenol molecule itself is complex. nih.govijesd.org

One study investigating the anaerobic degradation of nonylphenol in mangrove sediments noted the presence of 2-butyl-1-octanol as an intermediate product. nih.gov The formation of this alcohol implies that its oxidation product, 2-butyloctanal, would be a subsequent, transient intermediate in this specific anaerobic degradation pathway before further breakdown occurs. However, it is important to note that this is not universally cited as a major degradation pathway, which more commonly involves hydroxylation and cleavage of the aromatic ring.

Influence on Microbiological Systems

Prebiotic Activity and Microbial Population Modulation

A prebiotic is defined as a substrate that is selectively utilized by host microorganisms, conferring a health benefit. sanex.es Studies have identified 2-butyloctanol as having a prebiotic effect on the human axillary (underarm) microbiome. cosmeticsdesign.comsanex.es Its mechanism involves selectively altering the composition of the microbial community to favor bacteria considered beneficial for skin health while inhibiting those associated with malodor. cosmeticsdesign.comscirp.org

This selective action allows 2-butyloctanol to modulate the skin's microbial population. lumina-intelligence.com In vivo clinical research has substantiated these findings. A study involving the daily application of a roll-on deodorant containing 3% 2-butyloctanol over four weeks resulted in a significant shift in the underarm microbiome. cosmeticsdesign.comnih.gov The research demonstrated a notable change in the relative abundance of key bacterial genera, indicating that 2-butyloctanol can actively and selectively modulate the microbial environment when used in a topical formulation. researchgate.netcosmeticsdesign.comnih.gov This has led to its inclusion as a prebiotic ingredient in some personal care products designed for microbiome protection. cosmeticsdesign.compremiumbeautynews.com

Differential Effects on Bacterial Strains (Corynebacterium vs. Staphylococcus)

The prebiotic effect of 2-butyloctanol is characterized by its differential impact on specific bacterial strains dominant in the axillary region. cosmeticsdesign.com The human underarm is primarily colonized by genera such as Staphylococcus and Corynebacterium. cosmeticsdesign.compremiumbeautynews.com While species like Staphylococcus epidermidis are considered skin-friendly, certain corynebacteria are known to be the primary producers of compounds responsible for underarm odor. cosmeticsdesign.com

Research has shown that 2-butyloctanol selectively inhibits the growth of odor-causing Corynebacterium while simultaneously maintaining or promoting the populations of beneficial Staphylococcus. researchgate.netcosmeticsdesign.comscirp.orglumina-intelligence.com This dual action supports a microbiome balance that is favorable to skin health and can help control odor. cosmeticsdesign.com

In Vitro Research Findings: Effect of 2-Butyloctanol on Bacterial Growth

In vitro assays were conducted to measure the direct impact of 2-butyloctanol on the growth of specific bacterial species. The results demonstrated a significant inhibitory effect on Corynebacterium striatum at various concentrations, while the growth of Staphylococcus epidermidis was maintained at the same concentrations. researchgate.netnih.gov

| Concentration of 2-Butyloctanol | Effect on Corynebacterium striatum Growth | Effect on Staphylococcus epidermidis Growth |

| 0.64% | Significantly Inhibited | Maintained |

| 2.56% | Significantly Inhibited | Maintained |

| 5.12% | Significantly Inhibited | Maintained |

| Data sourced from in vitro growth inhibition/promotion assays. researchgate.netnih.gov |

In Vivo Clinical Trial Results: Modulation of Axillary Microbiome

A clinical study evaluated the effect of a deodorant containing 3% 2-butyloctanol on the human axillary microbiome over a four-week period. The findings confirmed the prebiotic potential observed in vitro. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms for 2 Butyloctanal

Sustainable Synthesis and Process Intensification of 2-Butyloctanal

The industrial production of 2-butyloctanal is intrinsically linked to the synthesis of its precursor, 2-butyl-1-octanol (B151752). Future research is focused on developing greener and more efficient manufacturing processes. The primary industrial route involves the hydroformylation of olefins followed by the reduction of the resulting aldehyde to an alcohol, which can then be oxidized to 2-butyloctanal. atamanchemicals.com Emerging research paradigms are targeting every step of this pathway to reduce environmental impact and improve yield.

Key Research Thrusts:

Green Chemistry in Precursor Synthesis: Efforts are underway to make the synthesis of 2-butyl-1-octanol more sustainable. This includes the development of novel catalysts for the hydroformylation process that can operate at lower temperatures and pressures, thereby reducing energy consumption. atamanchemicals.com Another significant area is the Guerbet coupling reaction, which oligomerizes ethanol (B145695) into higher alcohols like 2-butyl-1-octanol, offering a pathway from renewable bio-based feedstocks. rsc.org

Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. For aldehyde and alcohol production, this involves moving from traditional batch reactors to continuous processing systems. nih.gov Such systems, potentially using microreactors or advanced separation techniques, can lead to higher yields, improved safety, and a smaller physical and environmental footprint. nih.govresearchgate.net

Alternative Synthesis Routes: Research into direct catalytic routes, such as the aldol (B89426) condensation of n-hexanal followed by a reduction step, provides alternative pathways that may offer advantages in selectivity and raw material usage. imreblank.ch The reversible reaction 2-Butyloctanol ⇋ 2-Butyloctanal + H2 is also a key area of study, particularly for developing efficient oxidation catalysts that can selectively convert the alcohol to the desired aldehyde without over-oxidation to carboxylic acid. atamanchemicals.comrsc.org

Table 1: Comparison of Synthesis Strategies for 2-Butyloctanal and its Precursor

| Synthesis Strategy | Description | Key Research Focus | Potential Advantages |

|---|---|---|---|

| Hydroformylation & Oxidation | The primary industrial method, involving the hydroformylation of olefins to produce 2-butyl-1-octanol, followed by selective oxidation to 2-butyloctanal. atamanchemicals.com | Developing catalysts that operate under milder conditions; improving oxidation selectivity. atamanchemicals.com | High-volume, cost-effective production from petrochemical feedstocks. atamanchemicals.com |

| Guerbet Coupling | Dimerization of alcohols (e.g., ethanol, butanol) to produce longer-chain Guerbet alcohols like 2-butyl-1-octanol. rsc.org | Optimizing catalyst systems (e.g., Cu-based catalysts) to increase the yield of C6+ alcohols and minimize byproducts. rsc.org | Utilization of renewable feedstocks (bio-ethanol); potential for integrated biorefineries. rsc.org |

| Aldol Condensation | Condensation of smaller aldehydes (e.g., n-hexanal) to form α,β-unsaturated aldehydes, which are then reduced to the corresponding saturated aldehyde or alcohol. imreblank.ch | Improving reaction control and product isolation in parallel synthesis setups. imreblank.ch | Provides a direct route to aldehyde structures and allows for combinatorial synthesis of various derivatives. imreblank.ch |

Deeper Elucidation of Biochemical Pathways in Biological Systems

While 2-butyl-1-octanol has been identified as a metabolite in organisms like grapes, tomatoes, and cattle, and even in human cancer metabolism, the precise biochemical pathways involving 2-butyloctanal are not fully mapped. nmppdb.com.ngnih.gov Future research is needed to understand its formation, degradation, and biological roles. It is hypothesized that 2-butyloctanal exists as a transient intermediate in fatty acid and alcohol metabolism.

Key Research Areas:

Metabolic Oxidation and Reduction: As a primary alcohol, 2-butyl-1-octanol can be oxidized to its corresponding aldehyde, 2-butyloctanal, and further to 2-butyloctanoic acid. atamanchemicals.com This process is likely mediated by alcohol dehydrogenase enzymes, which are ubiquitous in nature. researchgate.net Conversely, the reduction of 2-butyloctanal back to the alcohol could also occur. Understanding the kinetics and regulation of these enzymatic transformations is crucial.

Biodegradation Pathways: Studies on the biodegradation of related branched-chain surfactants, such as 2-butyloctyl sulfate (B86663), show that the initial step is the enzymatic release of the parent alcohol, 2-butyl-1-octanol, by novel alkylsulfatase enzymes found in bacteria like Pseudomonas. researchgate.net The released alcohol is then available for further metabolism, presumably via oxidation to 2-butyloctanal, which is then channeled into the cell's fatty acid degradation pathways (e.g., beta-oxidation). researchgate.net

Role in Cellular Signaling: Fatty alcohols and aldehydes can influence cell membrane properties and participate in signaling pathways. Research is needed to determine if 2-butyloctanal or its metabolites have specific signaling roles or if they primarily serve as energy sources or metabolic intermediates. nmppdb.com.ng The observation of its precursor in cancer metabolism suggests a potential link to altered metabolic states that warrants further investigation. nih.gov

Development of Novel Materials from 2-Butyloctanal Derivatives

The branched structure of 2-butyloctanal makes it and its derivatives valuable building blocks for creating novel materials with unique properties. While much of the current application centers on derivatives of the alcohol precursor, 2-butyl-1-octanol, the reactivity of the aldehyde group in 2-butyloctanal presents a rich platform for future materials science research. atamanchemicals.comchemicalbook.com

Key Opportunities for Material Development:

Polymer Synthesis: 2-Butyl-1-octanol is a precursor for monomers like 2-butyl-1-octyl-methacrylate (BOMA), which is used to create hydrophobic polyesters and amphiphilic model conetworks. sigmaaldrich.comgoogle.com Future work could explore the direct use of 2-butyloctanal in polymerization reactions or its conversion into novel monomers to produce polymers with tailored thermal or mechanical properties.

Functional Esters: Esterification of 2-butyl-1-octanol yields a range of functional esters used widely in the cosmetics industry. google.com For instance, Butyloctyl Salicylate serves as a solvent, emollient, and photostabilizer in sunscreens. atamanchemicals.com Di-2-butyl-octyl esters of dicarboxylic acids are also used for their emollient properties. google.com The aldehyde functionality of 2-butyloctanal can be used to synthesize acetals and other derivatives, expanding the library of available cosmetic ingredients.

Specialty Surfactants and Additives: The branched C12 structure is ideal for creating surfactants and other performance additives. Research on 3-(acetylthio)-2-butyloctanal, synthesized from 2-butyloctenal, highlights the potential to create new molecules with specific sensory or chemical properties. imreblank.ch This opens the door to developing novel flavorings, fragrances, or industrial additives. imreblank.ch

Table 2: Examples of Materials Derived from the 2-Butyloctyl Moiety

| Derivative Class | Specific Example(s) | Application Area | Research Direction |

|---|---|---|---|

| Monomers & Polymers | 2-butyl-1-octyl-methacrylate (BOMA); Hydrophobic polyesters. sigmaaldrich.com | Plastics, Coatings | Creating novel polymers from 2-butyloctanal-derived monomers with unique properties. |

| Cosmetic Esters | Butyloctyl Salicylate; Di-2-butyl-octyl-n-hexanedioic diester. google.comatamanchemicals.com | Sunscreens, Skin Care | Synthesizing new acetal (B89532) and imine derivatives from 2-butyloctanal for use as emollients or texturizing agents. |

| Specialty Chemicals | 3-(acetylthio)-2-butyloctanal. imreblank.ch | Flavors, Fragrances | Exploring the reactivity of the aldehyde group to create a wider range of functional thio-compounds and other specialty additives. |

Expanded Research into Microbiome Modulation Mechanisms

One of the most exciting emerging areas of research is the interaction between 2-butyloctanal-related compounds and microbial communities. Recent studies have demonstrated that 2-butyl-1-octanol, the alcohol precursor to 2-butyloctanal, can act as a prebiotic agent, selectively modulating the skin microbiome. researchgate.netresearchgate.net This discovery opens up a new paradigm for developing functional cosmetic ingredients and suggests a need for expanded research into the specific mechanisms of action and the potential role of 2-butyloctanal itself.

Future Research Imperatives:

Elucidating the Mechanism of Selectivity: In vitro and in vivo studies have shown that 2-butyl-1-octanol can inhibit the growth of odor-causing Corynebacterium species in the human axilla while maintaining or promoting the growth of beneficial Staphylococcus epidermidis. researchgate.netresearchgate.net The biochemical basis for this selectivity is unknown. Future research should investigate whether this is due to differences in cell membrane interactions, metabolic capabilities, or interference with specific bacterial signaling pathways.

Investigating 2-Butyloctanal's Direct Effects: While the prebiotic effect has been established for the alcohol, the impact of the aldehyde, 2-butyloctanal, on microbial communities remains unstudied. researchgate.net As an aldehyde, it is more reactive and may have different, potentially more potent, effects on bacterial growth and metabolism. Direct comparative studies are needed to assess its potential as a microbiome modulator.

Exploring Gut Microbiome Interactions: The influence of branched-chain fatty alcohols and aldehydes on the gut microbiome is a significant knowledge gap. Metabolites produced by gut microbiota, such as short-chain fatty acids like butyric acid, are known to have profound effects on host health, including immune regulation. mdpi.comnih.gov Research is needed to determine if orally ingested or gut-produced 2-butyloctanal or its derivatives can influence the composition and function of the gut microbial community, potentially impacting metabolic or inflammatory conditions. nih.govmdpi.com

Table 3: Known and Potential Microbiome Interactions

| Compound | Microbiome | Observed/Hypothesized Effect | Key Research Question |

|---|---|---|---|

| 2-Butyl-1-octanol | Axillary (Underarm) Microbiome | Prebiotic-like: Selectively inhibits Corynebacterium while promoting Staphylococcus. researchgate.netresearchgate.net | What is the molecular mechanism behind the selective inhibition of Corynebacterium? |

| 2-Butyloctanal | Axillary (Underarm) Microbiome | Unknown (Hypothesized to have modulatory effects due to its chemical reactivity). | Does 2-butyloctanal exhibit a similar or different selective effect on skin bacteria compared to its alcohol precursor? |

| 2-Butyloctanal & Derivatives | Gut Microbiome | Unknown (Hypothesized to interact with gut microbes, similar to other fatty acids and alcohols). | Can 2-butyloctanal or its metabolites alter the composition of the gut microbiome and the production of key metabolites like short-chain fatty acids? nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.